molecular formula C20H15NO7 B11586151 dimethyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}terephthalate

dimethyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}terephthalate

Cat. No.: B11586151
M. Wt: 381.3 g/mol
InChI Key: YWQYIGBUTUDHAT-UHFFFAOYSA-N
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Description

Dimethyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}terephthalate is a complex organic compound with the molecular formula C20H15NO7 and a molecular weight of 381.3356 . This compound is known for its unique structure, which includes an isochromenyl group and a terephthalate moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of dimethyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}terephthalate typically involves multiple steps, including the formation of the isochromenyl group and its subsequent attachment to the terephthalate moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.

Chemical Reactions Analysis

Dimethyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}terephthalate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the isochromenyl or terephthalate groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. . Additionally, it is used in the industry for the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of dimethyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}terephthalate involves its interaction with specific molecular targets and pathways. The isochromenyl group is known to interact with various enzymes and receptors, leading to changes in cellular processes . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Dimethyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}terephthalate can be compared to other similar compounds such as dimethyl 2-(1-oxo-1H-isothiochromene-3-carboxamido)terephthalate . While both compounds share a similar core structure, the presence of different functional groups can lead to variations in their chemical reactivity and biological activity. This uniqueness makes this compound a valuable compound for specific applications.

Properties

Molecular Formula

C20H15NO7

Molecular Weight

381.3 g/mol

IUPAC Name

dimethyl 2-[(1-oxoisochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C20H15NO7/c1-26-18(23)12-7-8-14(19(24)27-2)15(9-12)21-17(22)16-10-11-5-3-4-6-13(11)20(25)28-16/h3-10H,1-2H3,(H,21,22)

InChI Key

YWQYIGBUTUDHAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=CC=CC=C3C(=O)O2

Origin of Product

United States

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